Regorafenib

Descripción general

Descripción

Regorafenib is an oral multi-kinase inhibitor developed by Bayer . It is used to treat metastatic cancer (cancer that has spread) of the colon and rectum . It is used in patients who have already been treated with other cancer medicines that did not work well . Regorafenib prevents the growth of tumors .

Molecular Structure Analysis

The molecular formula of Regorafenib is C21H15ClF4N4O3 . It is a small-molecule inhibitor of various membrane-bound and intracellular kinases involved in normal cellular functions as well as pathologic processes, such as oncogenesis, tumor angiogenesis, and maintenance of the tumor microenvironment .

Chemical Reactions Analysis

A study has shown that Regorafenib undergoes an irreversible, diffusion-controlled oxidation peak at 1.55 V in acetonitrile solution containing 0.1 M TBAClO4 . Experimental conditions such as scan rate indicate that two electrons play a role in the electrochemical oxidation of Regorafenib .

Aplicaciones Científicas De Investigación

Oncology Clinical Trials

Regorafenib has been used in numerous oncological clinical trials to create a complete risk/benefit profile for the drug . The trials included 4960 total participants across 13 indications . The results suggest that regorafenib’s efficacy and safety may be more impactful in cancers other than its FDA approvals .

Treatment of Solid Cancers

Regorafenib has been used to treat solid cancers . The trials for colorectal cancer started out as positive but became more negative over time . The cumulative risk to patients increased over time while the objective response rate stayed consistently low .

Senescence-Attenuating Drug

Regorafenib has been identified as a senescence-attenuating drug . Treatment with regorafenib at a sublethal dose resulted in effective attenuation of the phenotypes of βPIX knockdown- and doxorubicin-induced senescence and replicative senescence in IMR-90 cells .

Treatment of Age-Related Lung Disease

Regorafenib has therapeutic potential in the age-related lung disease emphysema . Treatment with regorafenib resulted in attenuation of senescence and amelioration of porcine pancreatic elastase-induced emphysema in mice .

Treatment of Unresectable and/or Metastatic GISTs

The pivotal phase III GRID trial investigated the efficacy, safety, and tolerability of regorafenib in patients with unresectable and/or metastatic GISTs .

Combination Therapy in HCC

Regorafenib has been explored in combination with other systemic therapies for promising therapeutic combinations in hepatocellular carcinoma (HCC) .

Mecanismo De Acción

Target of Action

Regorafenib is a multi-kinase inhibitor that targets various proteins involved in normal cellular functions and pathological processes . The primary targets of Regorafenib include angiogenic receptors (VEGFR1-3, TIE2), stromal receptors (PDGFR-β, FGFR), and oncogenic receptor tyrosine kinases (KIT, RET, RAF) .

Mode of Action

Regorafenib interacts with its targets by inhibiting their kinase activity, which disrupts the signaling pathways they are involved in . This inhibition affects normal cellular functions and pathological processes such as oncogenesis, tumor angiogenesis, and maintenance of the tumor microenvironment .

Biochemical Pathways

Regorafenib affects several biochemical pathways. For instance, it inhibits the PI3K/AKT signaling pathway, which is involved in cell survival, growth, and proliferation . It also impacts the pentose phosphate pathway (PPP), which plays a crucial role in cellular metabolism and the generation of NADPH, a critical molecule for maintaining the cellular redox balance .

Pharmacokinetics

The standard dose of Regorafenib is 160 mg taken orally once daily . The mean relative bioavailability of orally taken Regorafenib is 69% . Regorafenib undergoes enterohepatic circulation with multiple plasma concentration peaks observed across the 24-h dosing interval .

Result of Action

Regorafenib’s action results in significant molecular and cellular effects. It reduces tumor growth, progression, and metastasis by inhibiting the proliferation of tumor cells, the formation of new tumor vasculature, and stromal signaling in the microenvironment of the tumor . It also induces the expression of damage-associated molecular patterns, such as HMGB1 and CRT, and the release of ATP .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Regorafenib. For instance, the tumor microenvironment (TME) plays a crucial role in Regorafenib’s action. Regorafenib can modify the TME from multiple aspects, which is different from other tyrosine kinase inhibitors .

Safety and Hazards

Regorafenib has been associated with several safety concerns. The most common treatment-related adverse events include hand-foot skin reaction, fatigue, diarrhea, and hypertension . It is advised to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

Propiedades

IUPAC Name |

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-methylpyridine-2-carboxamide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClF4N4O3.H2O/c1-27-19(31)18-10-13(6-7-28-18)33-12-3-5-17(16(23)9-12)30-20(32)29-11-2-4-15(22)14(8-11)21(24,25)26;/h2-10H,1H3,(H,27,31)(H2,29,30,32);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOPOQLDXFHBOIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClF4N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70144349 | |

| Record name | Regorafenib hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70144349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1019206-88-2 | |

| Record name | Regorafenib hydrate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1019206882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Regorafenib hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70144349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Regorafenib hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | REGORAFENIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MGN125FS9D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

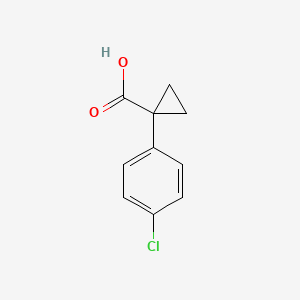

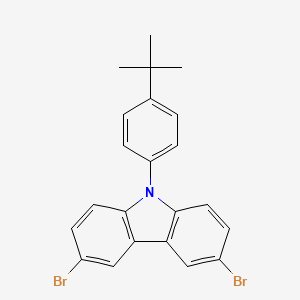

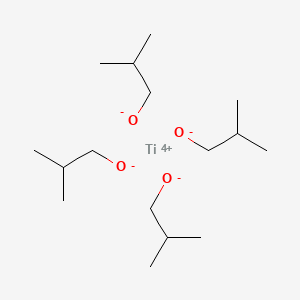

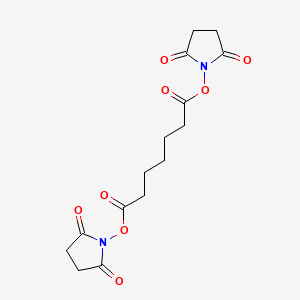

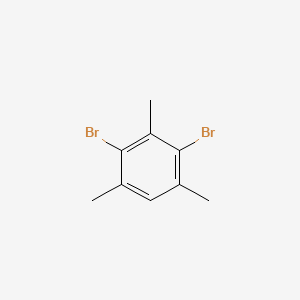

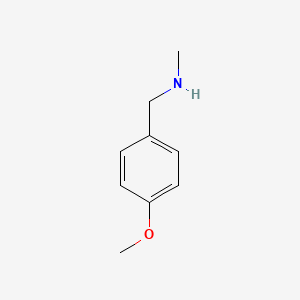

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3R,4S,5R,6R)-2-[(2R,3R,4S,5R,6S)-6-(4-Methoxyphenoxy)-4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-yl]oxy-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-4-ol](/img/structure/B1662045.png)